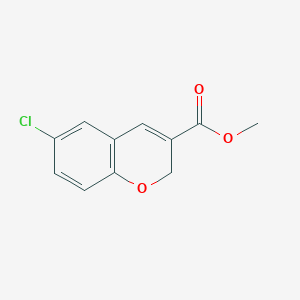

N'-hydroxy-6-(trifluorométhyl)pyridine-3-carboximidamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyridine-containing compounds has been explored in various studies. For instance, a novel pyridine-containing aromatic dianhydride monomer was synthesized through a multi-step process involving nitro displacement, acidic hydrolysis, and cyclodehydration . Similarly, the synthesis of 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylates was achieved using a two-step, one-pot method starting from 3-amino-4,4,4-trifluoro-2-butenoate and 4,4,4-trifluoroacetoacetyl chloride, followed by intramolecular cyclization . These methods demonstrate the versatility and creativity in synthesizing pyridine derivatives, which could be relevant for the synthesis of N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide.

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been extensively studied using various spectroscopic and computational methods. For example, the molecular structure, vibrational spectra, and natural bond orbital analysis of N'-hydroxy-pyrimidine-2-carboximidamide were investigated using DFT calculations and compared with experimental data . The compound was found to be approximately planar and stabilized by various intermolecular interactions. Although the specific compound N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide is not directly studied, insights from related compounds can provide a basis for understanding its molecular structure.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be inferred from studies on similar compounds. For instance, the chemistry of 2-hydroxy-4,6-bis(trifluoromethyl)pyridine-5-carboxylates includes the introduction of electrophiles at the 3-position and the elaboration of substituents at the 2- and 5-positions . This suggests that the trifluoromethyl group in the N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide may also offer reactive sites for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, polyimides derived from pyridine-containing monomers exhibited good solubility, thermal stability, and mechanical properties . The vibrational spectra and thermodynamic analysis of N'-hydroxy-pyrimidine-2-carboximidamide provided insights into its stability and reactivity . These studies suggest that N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide may also possess unique physical and chemical properties due to the presence of the trifluoromethyl group and the pyridine ring.

Applications De Recherche Scientifique

Industrie agrochimique

N’-hydroxy-6-(trifluorométhyl)pyridine-3-carboximidamide: et ses dérivés sont largement utilisés dans l’industrie agrochimique. Ils servent de motifs structurels clés dans les ingrédients actifs pour la protection des cultures. Le groupement trifluorométhylpyridine (TFMP) est particulièrement efficace dans les pesticides, offrant des propriétés supérieures de lutte antiparasitaire . Les dérivés de ce composé ont été incorporés dans plus de 20 nouveaux produits agrochimiques avec des noms communs ISO, ce qui témoigne de leur large acceptation et de leur utilité dans ce domaine .

Développement pharmaceutique

Plusieurs dérivés de TFMP, dont N'-hydroxy-6-(trifluorométhyl)pyridine-3-carboximidamide, ont été approuvés pour une utilisation dans des produits pharmaceutiques. Ces composés présentent des propriétés physicochimiques uniques dues à l’atome de fluor, qui contribue à leurs activités biologiques. Ils sont utilisés dans le traitement de diverses maladies et affections, avec de nombreux candidats actuellement en essais cliniques .

Orientations Futures

The future directions for the research and application of N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide and its derivatives are promising. Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

Mécanisme D'action

Target of Action

Trifluoromethylpyridines, a class of compounds to which this molecule belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients .

Mode of Action

It’s worth noting that trifluoromethylpyridines are often involved in various chemical reactions, such as the horner-wadsworth-emmons reaction , which could potentially influence their interaction with targets.

Biochemical Pathways

It’s known that trifluoromethylpyridines are used in the synthesis of several crop-protection products , suggesting they may influence pathways related to plant growth and defense.

Pharmacokinetics

The compound’s solubility in chloroform and methanol may influence its absorption and distribution in the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For N’-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide, it’s recommended to store the compound in a cool, dry, and well-ventilated place, away from strong oxidizing agents and air . This suggests that exposure to heat, moisture, and certain chemical substances could potentially affect its stability and efficacy.

Propriétés

IUPAC Name |

N'-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N3O/c8-7(9,10)5-2-1-4(3-12-5)6(11)13-14/h1-3,14H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHPKSQSZUDQBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=NO)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380639 | |

| Record name | 6-trifluoromethyl-pyridine-3-amidoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

386704-16-1 | |

| Record name | 6-trifluoromethyl-pyridine-3-amidoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 386704-16-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 4-{4-[amino(hydroxyimino)methyl]phenyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1303282.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-hydroxy-3-pyridinecarboximidamide](/img/structure/B1303287.png)

![4-[5-(Chloromethyl)-2-pyridinyl]-benzenecarbaldehyde](/img/structure/B1303290.png)

![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-3-methylbenzenecarboxamide](/img/structure/B1303294.png)

![2-({2-[(4-Methoxybenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303298.png)

![2-({2-[(4-Methylbenzyl)amino]-2-oxoethyl}sulfanyl)acetic acid](/img/structure/B1303299.png)